N-Propilacrilamida

Descripción general

Descripción

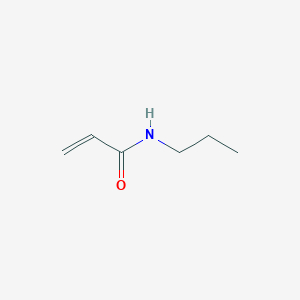

n-Propylacrylamide is an organic compound belonging to the class of acrylamides. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a propyl group. This compound is known for its unique properties, particularly its temperature-responsive behavior, making it a valuable material in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

n-Propylacrylamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of temperature-responsive polymers and hydrogels, which have applications in drug delivery and tissue engineering.

Biology: It is used in the preparation of polyacrylamide gels for electrophoresis, a technique used to separate proteins and nucleic acids.

Medicine: It is used in the development of smart drug delivery systems that release drugs in response to changes in temperature.

Industry: It is used in the production of coatings, adhesives, and sealants, as well as in water treatment processes.

Mecanismo De Acción

Target of Action

n-Propylacrylamide (NNPAM) is a temperature-responsive polymer . Its primary targets are the microgel particles that it forms. These particles undergo a reversible volume phase transition (VPT) upon changes of external stimuli, like temperature .

Mode of Action

The interaction of n-Propylacrylamide with its targets involves a process known as volume phase transition kinetics . This process involves the pressure-induced microphase separation inside the microgels, leading to their collapse and swelling . The collapse occurs on a time scale of 10 ms, while the particle swelling is much faster .

Biochemical Pathways

The affected pathways involve the thermoresponsive behavior of the polymer. The polymer undergoes a coil-to-globule transition . This transition is dependent on the chain length and corresponds to a complex interplay between hydration and intermolecular interactions .

Pharmacokinetics

As a polymer, it is expected to have a complex absorption, distribution, metabolism, and excretion profile .

Result of Action

The molecular and cellular effects of n-Propylacrylamide’s action are primarily seen in its ability to undergo rapid volume phase transitions. This property makes it suitable for various applications, such as nano-actuators, sensors, or drug carriers . It also has potential applications in biomedical and biochemical fields such as drug delivery, protein separation, and cell detachment .

Action Environment

The action of n-Propylacrylamide is influenced by environmental factors such as temperature, pH, magnetic field, ionic strength, and ultraviolet light . For instance, the polymer exhibits a lower critical solution temperature (LCST) in the vicinity of 32°C . Changes in these environmental factors can stimulate the polymer, altering its swelling behaviors and network structures .

Análisis Bioquímico

Biochemical Properties

N-Propylacrylamide plays a significant role in biochemical reactions due to its ability to form temperature-responsive polymers. These polymers undergo sharp thermal phase transitions, which are crucial for applications in drug uptake and release . N-Propylacrylamide interacts with various biomolecules, including proteins and enzymes, through hydrophobic interactions and hydrogen bonding. These interactions are essential for the polymer’s ability to respond to temperature changes, making it useful in controlled drug delivery systems .

Cellular Effects

N-Propylacrylamide affects various types of cells and cellular processes by altering the cell’s environment in response to temperature changes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the temperature-responsive nature of N-Propylacrylamide can be used to control the release of drugs within cells, thereby affecting cellular processes and functions .

Molecular Mechanism

The molecular mechanism of N-Propylacrylamide involves its ability to undergo a lower critical solution temperature (LCST) phase transition. At temperatures below the LCST, N-Propylacrylamide is soluble and hydrated, while above the LCST, it becomes insoluble and dehydrated . This phase transition is driven by the disruption of hydrogen bonds between the polymer and water molecules, leading to a collapse of the polymer chains. This mechanism allows N-Propylacrylamide to act as a smart material in various applications, including drug delivery and tissue engineering .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Propylacrylamide change over time due to its stability and degradation properties. Studies have shown that N-Propylacrylamide maintains its temperature-responsive behavior over extended periods, making it suitable for long-term applications . The stability of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have demonstrated that N-Propylacrylamide can have sustained effects on cellular function, particularly in controlled drug release systems .

Dosage Effects in Animal Models

The effects of N-Propylacrylamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates cellular processes. At higher doses, N-Propylacrylamide can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which N-Propylacrylamide is effective without causing harm .

Metabolic Pathways

N-Propylacrylamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic processes . These interactions are crucial for the compound’s ability to modulate cellular metabolism and function effectively in biomedical applications .

Transport and Distribution

Within cells and tissues, N-Propylacrylamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of N-Propylacrylamide are essential for its effectiveness in applications such as drug delivery and tissue engineering .

Subcellular Localization

N-Propylacrylamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its effects within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: n-Propylacrylamide can be synthesized through the free radical polymerization of acrylamide in the presence of a propylamine. The reaction typically involves the use of a radical initiator such as ammonium persulfate and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, n-Propylacrylamide is produced using similar free radical polymerization techniques but on a larger scale. The process involves the continuous feeding of acrylamide and propylamine into a reactor, along with the radical initiator. The reaction is maintained at a specific temperature to optimize yield and purity. The product is then purified through various techniques such as distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: n-Propylacrylamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products:

Comparación Con Compuestos Similares

n-Propylacrylamide is often compared with other similar compounds, such as:

N-isopropylacrylamide: This compound also exhibits temperature-responsive behavior but has a different lower critical solution temperature (LCST) compared to n-Propylacrylamide.

N-vinyl pyrrolidone: This compound is used in the synthesis of hydrophilic polymers and has different solubility and mechanical properties compared to n-Propylacrylamide.

Hydroxypropyl methacrylate: This compound is used in the synthesis of hydrogels with enhanced hydrophilicity and has different applications compared to n-Propylacrylamide.

The uniqueness of n-Propylacrylamide lies in its sharp and reversible phase transition at a specific temperature, making it a valuable material for applications requiring precise temperature control.

Actividad Biológica

n-Propylacrylamide (NnPAAm) is a thermoresponsive polymer that has garnered significant attention in biomedical applications due to its unique properties, particularly its ability to undergo reversible phase transitions in response to temperature changes. This article delves into the biological activity of n-Propylacrylamide, focusing on its synthesis, properties, and applications in various fields such as drug delivery, tissue engineering, and regenerative medicine.

n-Propylacrylamide is a derivative of acrylamide, characterized by the presence of a propyl group. Its chemical structure allows it to form hydrogels that exhibit significant swelling and shrinking behaviors depending on environmental conditions. The synthesis typically involves radical polymerization techniques, which can be tailored to achieve specific molecular weights and crosslinking densities.

Table 1: Comparison of Properties of n-Propylacrylamide and N-Isopropylacrylamide

| Property | n-Propylacrylamide (NnPAAm) | N-Isopropylacrylamide (NIPAAm) |

|---|---|---|

| Lower Critical Solution Temperature (LCST) | ~22 °C | ~32 °C |

| Swelling Ratio | High | Moderate |

| Biocompatibility | Moderate | High |

| Thermal Responsiveness | Yes | Yes |

Drug Delivery Systems

n-Propylacrylamide hydrogels have been extensively studied for their potential in controlled drug delivery systems. The unique thermal responsiveness allows for the encapsulation of therapeutic agents that can be released upon reaching specific body temperatures.

Case Study: Ophthalmic Drug Delivery

A study demonstrated the use of n-Propylacrylamide-based hydrogels for delivering timolol maleate, a drug used to manage intraocular pressure in glaucoma patients. The hydrogel was shown to maintain drug release over extended periods while exhibiting non-cytotoxicity toward ocular cells .

Tissue Engineering Applications

The versatility of n-Propylacrylamide also extends to tissue engineering. Its ability to form biocompatible scaffolds makes it suitable for supporting cell growth and tissue regeneration.

Case Study: Stem Cell Encapsulation

Research involving the encapsulation of human adipose-derived stem cells within n-Propylacrylamide hydrogels showed that these materials preserved cell viability and enhanced engraftment in myocardial repair models . The hydrogels provided a supportive environment conducive to cellular activities while allowing for controlled nutrient exchange.

Biocompatibility and Toxicity Studies

Biocompatibility is crucial for any polymer intended for medical applications. Studies have shown that n-Propylacrylamide exhibits moderate biocompatibility, making it suitable for various biomedical applications. However, further modifications are often necessary to enhance its properties.

Research Findings:

- Cytotoxicity Assessments : Various studies have reported low cytotoxic effects when cells are exposed to n-Propylacrylamide-based materials, indicating its potential for safe use in vivo .

- Biodegradability : While n-Propylacrylamide itself is not biodegradable, copolymerization with biodegradable materials has been explored to enhance its environmental compatibility .

The biological activity of n-Propylacrylamide is largely attributed to its thermal responsiveness and swelling behavior. Upon heating above its LCST, the polymer transitions from a hydrophilic to a hydrophobic state, leading to a dramatic change in volume and facilitating the release of encapsulated drugs or biological agents.

| Application | Mechanism of Action |

|---|---|

| Drug Delivery | Temperature-triggered release |

| Tissue Engineering | Scaffold formation promoting cell growth |

| Cell Encapsulation | Protective environment enhancing cell viability |

Propiedades

IUPAC Name |

N-propylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKEEALECCKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89339-61-7 | |

| Record name | 2-Propenamide, N-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30276150 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-13-7 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Propyl) acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.